molecular formula C23H23N3O6S B560453 p53 Modulator 10d CAS No. 1254366-81-8

p53 Modulator 10d

Cat. No. B560453
M. Wt: 469.512
InChI Key: RIVDYTIKEOGTGR-QMHKHESXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel modulator of p53 activity, arresting at G2/M phase inducing delay of cell cycle progression;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Role in Tumor Development and Suppression

p53 is extensively studied in cancer biology due to its role in tumor suppression and development. For instance, the presence of p53 mutations is predictive of the development of various cancers in humans and animals. p53's status in mesenchymal stem cells (MSCs), particularly in the tumor microenvironment, is crucial. It has been observed that p53-deficient MSCs promote tumor growth, a process that is significantly influenced by the immune system. Specifically, p53-deficient MSCs express higher levels of inducible nitric oxide synthase (iNOS) and have greater immunosuppressive capacity, especially in the presence of inflammatory cytokines. Blocking iNOS could mitigate the tumor-promoting effects of p53-deficient MSCs (Huang et al., 2014).

Furthermore, the polymorphisms in the p53 gene, particularly the Arg-Pro polymorphism at codon 72, have been associated with susceptibility to lung cancer, indicating a genetic predisposition based on p53 variations (Kawajiri et al., 1993).

p53 in Clinical Oncology

The progression of molecular biology related to p53 has raised prospects for cancer management. Alterations in the p53 gene are common in human cancers and are a critical step in the pathogenesis and progression of tumors. Analyzing p53 functions and mutations may aid in screening patients at risk, assist diagnosis, assess prognosis, design treatment protocols, and test the response to therapeutic agents (Chang, Syrjänen & Syrjänen, 1995).

p53 in Various Cancer Types and Treatment Responses

The expression of p53 and its interaction with other proteins like thymidilate synthase (TS) in tumors like colorectal cancer can predict clinical response to chemotherapy and overall prognosis. For example, tumors with simultaneous expression of p53 and TS show different response rates to treatment compared to those with only one or neither expressed (Paradiso et al., 2000).

Regulation of Oxidative Stress in Skeletal Muscle

p53 plays a significant role in mediating the oxidative stress burden in skeletal muscle. Its function is influenced by the type, intensity, and duration of imposed oxidative stress. p53 can either activate pathways for cell repair and survival or, under higher stress levels, facilitate cellular stress by inducing apoptosis to prevent aberrant cell proliferation (Beyfuss & Hood, 2018).

properties

CAS RN

1254366-81-8

Product Name

p53 Modulator 10d

Molecular Formula

C23H23N3O6S

Molecular Weight

469.512

IUPAC Name

(3R,7aR)-5/'-methyl-6-[(3,4,5-trimethoxyphenyl)methyl]spiro[1,7a-dihydroimidazo[1,5-c][1,3]thiazole-3,3/'-1H-indole]-2/',5,7-trione

InChI

InChI=1S/C23H23N3O6S/c1-12-5-6-15-14(7-12)23(21(28)24-15)26-16(11-33-23)20(27)25(22(26)29)10-13-8-17(30-2)19(32-4)18(9-13)31-3/h5-9,16H,10-11H2,1-4H3,(H,24,28)/t16-,23+/m0/s1

InChI Key

RIVDYTIKEOGTGR-QMHKHESXSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C23N4C(CS3)C(=O)N(C4=O)CC5=CC(=C(C(=C5)OC)OC)OC

synonyms

(3R,7aR)-5/'-Methyl-6-(3,4,5-trimethoxybenzyl)-1H-spiro[imidazo[1,5-c]thiazole-3,3/'-indoline]-2/',5,7(6H,7aH)-trione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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